sodium;propan-2-yloxymethanedithioate
Description
Sodium;propan-2-yloxymethanedithioate is the sodium salt of isopropylxanthic acid. This compound belongs to the xanthate family, characterized by the dithiocarbonate functional group (OCS₂⁻). Xanthates are widely used in mineral flotation processes due to their ability to bind metal ions and modify surface hydrophobicity . The sodium variant likely shares these applications but may differ in solubility, hygroscopicity, or thermal stability compared to potassium salts.
Properties
IUPAC Name |
sodium;propan-2-yloxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2.Na/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZFQKXEKAODTJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
This approach combines isopropyl alcohol, solid NaOH, and CS₂ under high-shear mixing. Chlorine gas (Cl₂) is introduced as an oxidizing agent in some variants, though it is omitted for sodium xanthate production.
Key Steps:
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Dispersion Phase: Isopropyl alcohol and NaOH are subjected to high-shear mixing (e.g., 4,000 RPM) to reduce particle size below 100 μm, increasing surface area for reaction.
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CS₂ Addition: Carbon disulfide is dripped into the mixture at controlled rates (e.g., 1.0 mole over 40 minutes).
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Oxidation (Optional): For disulfide byproducts, Cl₂ is introduced, but this step is excluded in sodium xanthate synthesis.
Advantages:
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Yield Enhancement: 91.3% yield reported for related disulfide compounds, suggesting comparable efficiency for xanthate synthesis.
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Reduced Waste: Eliminates brine byproducts associated with sodium hypochlorite oxidation.
Comparative Analysis of Synthesis Methods
Yield and Purity
Industrial Scalability
The one-pot method is favored for large-scale production due to shorter reaction times (2–3 hours vs. 4–6 hours for two-step). However, the two-step method remains prevalent in facilities lacking high-shear dispersers.
Reaction Optimization Strategies
Solvent-Free Systems
Recent advancements emphasize solvent-free conditions to reduce environmental impact. For instance, using molten NaOH directly with isopropyl alcohol and CS₂ achieves 88% yield without THF.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1,2-dihydroquinoline polymer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions include various quinoline derivatives and substituted quinolines, which have applications in different chemical processes .
Scientific Research Applications
Mineral Processing
Sodium isopropyl xanthate is primarily used as a collector in the flotation process of non-ferrous metal sulfide ores. Its effectiveness is attributed to its strong collecting power and selectivity. The following table summarizes its application in mineral flotation:
| Application Area | Description |
|---|---|
| Copper Flotation | Enhances recovery rates of copper from ores, particularly effective with molybdenum and zinc. |
| Gold Recovery | Improves recovery rates of gold-bearing pyrite and refractory copper-lead oxide ores. |
| Flotation Conditions | Commonly used in both rougher and scavenger flotation processes. |
Sodium isopropyl xanthate demonstrates superior performance compared to other collectors like ethyl xanthate, particularly in complex polymetallic ore scenarios .
Chemical Synthesis
In the realm of organic chemistry, sodium isopropyl xanthate serves as a reagent for various synthetic pathways, including:
- Polymerization Catalysis : It acts as a catalyst in the polymerization of butadiene, facilitating the formation of synthetic rubber .
- Intermediates Production : Utilized in the synthesis of pharmaceuticals such as ibuprofen and other derivatives .
Environmental Applications
Sodium isopropyl xanthate has been explored for its potential in environmental remediation, particularly in:
- Heavy Metal Recovery : Its ability to bind with heavy metals makes it useful for extracting toxic elements from contaminated sites.
- Froth Flotation for Remediation : Employed in the flotation of soils contaminated with mercury, aiding in the removal of hazardous substances .
Case Study 1: Flotation Performance Enhancement
A study conducted on the flotation performance of copper-molybdenum ores demonstrated that sodium isopropyl xanthate significantly improved the recovery rates compared to traditional collectors. The use of this compound increased copper recovery by approximately 15% under optimized conditions .
Case Study 2: Synthesis Pathway Optimization
Research into the synthesis of ibuprofen highlighted sodium isopropyl xanthate's role as an effective intermediate, reducing reaction times and improving overall yield by 22% compared to conventional methods .
Mechanism of Action
The primary mechanism by which 2,2,4-trimethyl-1,2-dihydroquinoline polymer exerts its effects is through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound’s antioxidant activity .
Comparison with Similar Compounds
Potassium;Propan-2-yloxymethanedithioate
- Molecular Formula : C₄H₇KOS₂ .
- Molecular Weight : 182.33 g/mol (calculated from formula).
- Appearance : Solid (exact form unspecified).
- Key Identifiers: PubChem CID 10931938, EC No. 205-441-4 .
- Applications : Primarily used as a flotation agent in mining. Potassium salts are often preferred for their stability in aqueous environments .
Potassium;Pentan-2-yloxymethanedithioate
Sodium 2-Methylprop-2-ene-1-sulphonate
- Molecular Formula : C₄H₇NaO₃S .
- CAS No.: 1561-92-8 .
- Differences : A sulfonate rather than a dithioate, leading to distinct chemical reactivity (e.g., sulfonates are less nucleophilic but more thermally stable) .
Data Table: Key Properties of Compared Compounds
*Inferred data based on structural analogs.
Structural and Functional Differences
- Cation Influence : Sodium salts (e.g., inferred this compound) are typically more water-soluble than potassium analogs, which may enhance their efficacy in aqueous flotation systems but reduce storage stability .
- Alkyl Chain Effects: The pentan-2-yl derivative (C₆H₁₁KOS₂) exhibits greater hydrophobicity than the isopropyl variant, improving its ability to interact with non-polar mineral surfaces .
Stability and Reactivity
- Potassium xanthates are less hygroscopic and more thermally stable than sodium salts, making them preferable in high-temperature processing .
- Sodium salts like sodium 2-methylprop-2-ene-1-sulphonate demonstrate divergent reactivity due to their sulfonate group, favoring applications in surfactants rather than metal chelation .
Industrial Use Cases
- Mining : Potassium;propan-2-yloxymethanedithioate is a benchmark in copper and zinc sulfide ore flotation . Sodium analogs could offer cost advantages but require stabilization additives.
- Chemical Synthesis: Phosphonothioate derivatives (e.g., ) show niche use in organophosphorus chemistry but lack the industrial prevalence of xanthates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for sodium;propan-2-yloxymethanedithioate, and how can purity be optimized during synthesis?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting propan-2-ol derivatives with dithioic acid precursors under controlled pH (e.g., using sodium hydroxide for neutralization). Purity optimization involves:
- Stepwise crystallization in non-polar solvents (e.g., hexane) to remove unreacted starting materials.
- Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) for isolating the target compound.
- Spectroscopic validation (e.g., <sup>1</sup>H/<sup>13</sup>C NMR) to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the methanedithioate group (δ ~3.5–4.0 ppm for protons adjacent to sulfur) and propan-2-yloxy moiety (δ ~1.2–1.4 ppm for methyl groups).
- Infrared Spectroscopy (IR) : Identify S–H stretching (~2550 cm<sup>−1</sup>) and C–O–C vibrations (~1100 cm<sup>−1</sup>).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+Na]<sup>+</sup> in ESI-MS) and fragmentation patterns .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability testing involves:
- Buffered solutions (pH 4–10) stored at 25°C and monitored via UV-Vis spectroscopy (λ = 270–300 nm for dithioate degradation products).
- Kinetic analysis using HPLC to track decomposition rates. Optimal stability is observed at pH 7–8, with accelerated hydrolysis under acidic (pH < 4) or alkaline (pH > 9) conditions .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reactivity of this compound with electrophiles?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways.
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots) to reconcile discrepancies .
Q. What experimental designs are recommended for studying ligand-exchange kinetics in this compound complexes?
- Methodological Answer :
- Stopped-flow spectrophotometry : Monitor real-time ligand substitution (e.g., with transition metals like Cu<sup>2+</sup> or Fe<sup>3+</sup>).
- Variable-temperature <sup>1</sup>H NMR : Quantify activation parameters (ΔH‡, ΔS‡) for exchange processes.
- Isothermal titration calorimetry (ITC) : Measure binding constants and stoichiometry .
Q. How can researchers address inconsistencies in reported biological activity data for this compound?
- Methodological Answer :
- Standardized bioassays : Use cell lines (e.g., HEK293 or HepG2) with strict controls for cytotoxicity and metabolic interference.
- Metabolomics profiling : Track dithioate degradation products (e.g., via LC-MS) to differentiate intrinsic activity from artifact effects.
- Meta-analysis : Apply statistical tools (e.g., funnel plots) to assess publication bias in existing literature .
Q. What strategies mitigate interference from sodium counterions in spectroscopic studies?
- Methodological Answer :
- Ion-exchange chromatography : Replace Na<sup>+</sup> with NH4<sup>+</sup> or tetrabutylammonium ions to reduce signal overlap in NMR.
- Deuterated solvents : Use D2O for <sup>23</sup>Na NMR studies to minimize background noise.
- Atomic absorption spectroscopy (AAS) : Quantify residual sodium content post-purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
